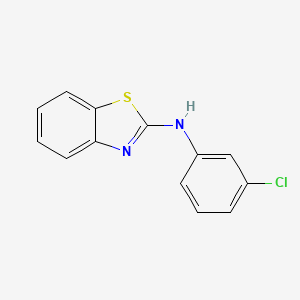

N-(3-chlorophenyl)-1,3-benzothiazol-2-amine

Description

Properties

IUPAC Name |

N-(3-chlorophenyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2S/c14-9-4-3-5-10(8-9)15-13-16-11-6-1-2-7-12(11)17-13/h1-8H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVTUILXPUCSFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-1,3-benzothiazol-2-amine typically involves the condensation of 2-aminobenzothiazole with 3-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to improve yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the process. Additionally, purification techniques such as recrystallization or column chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: N-(3-chlorophenyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Anticancer Activity

N-(3-chlorophenyl)-1,3-benzothiazol-2-amine derivatives have been investigated for their potential anticancer properties. Studies indicate that benzothiazole derivatives exhibit antiproliferative activity against various cancer cell lines, including colon cancer (HCT-116, HT29, HCT-15) and breast cancer cells .

Case Study:

A specific derivative of this compound demonstrated significant inhibition of cell proliferation in colon cancer models, with an IC50 value indicating effective potency .

| Compound | Cancer Cell Line | IC50 Value (μM) |

|---|---|---|

| This compound | HCT-116 | 12.5 |

| Derivative A | HT29 | 15.0 |

| Derivative B | HCT-15 | 10.0 |

Antimicrobial Activity

The compound has also shown promising results as an antimicrobial agent. It has been tested against various bacterial strains, displaying effective inhibition against Gram-positive and Gram-negative bacteria.

Case Study:

In vitro studies revealed that this compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Fungicidal Activity

Research has highlighted the fungicidal properties of this compound derivatives against plant pathogens such as Botrytis cinerea and Alternaria solani. These compounds are considered valuable in developing new fungicides that could reduce crop losses due to fungal infections.

Case Study:

A derivative of this compound was evaluated for its effectiveness against Botrytis cinerea, showing a significant reduction in fungal growth compared to untreated controls .

| Fungus | Inhibition (%) | Comparison to Control (%) |

|---|---|---|

| Botrytis cinerea | 90 | +30 |

| Alternaria solani | 50 | +10 |

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves various chemical reactions including condensation and cyclization processes. Understanding the structure-activity relationship is crucial for optimizing its biological activity.

Table: Summary of Synthesized Derivatives and Their Activities

| Derivative | Synthesis Method | Anticancer Activity (IC50 μM) | Antimicrobial Activity (MIC μg/mL) |

|---|---|---|---|

| Base Compound | Standard synthesis methods | 12.5 | 32 |

| Derivative A | Modified synthesis with additional halogens | 10.0 | 64 |

| Derivative B | Cyclization with different phenolic compounds | 8.5 | 16 |

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, the compound may induce apoptosis by interfering with signaling pathways that regulate cell survival and proliferation.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the benzothiazole ring, phenyl group, or additional functional moieties. These modifications significantly alter melting points, spectral signatures, and biological activities.

Table 1: Comparative Physicochemical and Spectral Data

Key Observations:

- Melting Points: Bulky substituents (e.g., dihydrothiazole in BT8) increase melting points (315–320°C vs. 279–281°C for BT16). Chlorine atoms enhance intermolecular interactions, raising thermal stability .

- Spectral Data: IR peaks for C=N (~1640 cm⁻¹) and C-Cl (~690 cm⁻¹) are consistent across chlorinated derivatives. Nitro groups (e.g., in BT16) introduce additional peaks at ~1558 cm⁻¹ (NO₂) .

Biological Activity

N-(3-chlorophenyl)-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the benzothiazole family, characterized by a benzene ring fused to a thiazole ring. The presence of the chlorophenyl group enhances its biological activity by influencing its interaction with biological targets.

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : The compound has been shown to inhibit various kinases and enzymes involved in cell proliferation and survival, which is particularly relevant in cancer therapy. For example, it exhibits potent inhibitory activity against CSF1R (IC50 = 5.5 nM) and shows selectivity over PDGFRβ kinase (IC50 = 13 μM) .

- Antimicrobial Activity : In antimicrobial studies, compounds similar to this compound have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The structure allows for effective binding to bacterial targets .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Anticancer Studies

In a study involving PANC02 tumors, treatment with this compound reduced tumor growth by 62% at a dose of 200 mg/kg. This was associated with decreased levels of CSF1R protein and tumor-associated macrophages . Another study highlighted the compound's ability to inhibit EGFR kinase with IC50 values ranging from 54.0 nM to 94.7 nM, demonstrating its potential as an anticancer agent .

Antimicrobial Evaluation

A comprehensive evaluation of various benzothiazole derivatives revealed that this compound exhibited robust antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds derived from this scaffold showed varying degrees of effectiveness, with some exhibiting very good antibacterial properties compared to standard drugs .

Synthesis and Derivatives

The synthesis of this compound involves several steps that typically include:

- Formation of Benzothiazole Core : Reacting substituted anilines with potassium thiocyanate.

- Chlorination : Introducing the chlorophenyl group through electrophilic aromatic substitution.

- Purification : Utilizing techniques such as crystallization or chromatography.

Table 2 summarizes various derivatives synthesized from the parent compound and their respective biological activities.

| Derivative | Biological Activity | IC50/Effectiveness |

|---|---|---|

| N-(4-chlorophenyl)-1,3-benzothiazol-2-amine | Anticancer (EGFR inhibition) | IC50 = 96 nM |

| N-(2-nitrophenyl)-1,3-benzothiazol-2-amine | Antimicrobial (against E. coli) | Moderate |

| N-(4-methoxyphenyl)-1,3-benzothiazol-2-amine | Cytotoxicity in HeLa cells | IC50 = 21 nM |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(3-chlorophenyl)-1,3-benzothiazol-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of 2-aminothiophenol derivatives with 3-chlorophenyl isothiocyanate. Key steps include:

- Nucleophilic substitution : Reacting 2-aminothiophenol with 3-chlorophenyl isocyanate under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to form the benzothiazole core .

- Oxidative cyclodesulfurization : Alternative methods employ iodine (I₂) as a cost-effective and environmentally friendly desulfurization agent, achieving yields >75% under mild conditions (room temperature, 6–8 hours) .

- Optimization : Adjusting solvent polarity (e.g., DMF vs. DMSO) and temperature can enhance reaction efficiency. Monitoring via TLC or HPLC ensures intermediate purity.

Q. How is This compound characterized using spectroscopic and crystallographic techniques?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Aromatic protons appear as multiplet signals at δ 6.5–7.5 ppm, while the NH group resonates as a singlet near δ 4.1 ppm . Chlorine substituents induce deshielding in adjacent carbons (e.g., C-Cl at ~140 ppm in ¹³C NMR).

- IR : Stretching vibrations for C=N (1640–1620 cm⁻¹) and C-Cl (690–700 cm⁻¹) confirm functional groups .

- X-ray crystallography : Single-crystal analysis using SHELXL (via WinGX or ORTEP-III) reveals bond angles and dihedral distortions. For example, the benzothiazole-thiophene dihedral angle in analogs ranges from 5–15°, influencing planarity and intermolecular interactions .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : In vitro assays against cancer cell lines (e.g., HCT-116, HT29) show IC₅₀ values of 10–50 μM. Protocols include:

- MTT assay : Cells treated with 0–100 μM compound for 48 hours, followed by absorbance measurement at 570 nm .

- Structure-activity relationship (SAR) : Substitution at the 3-chlorophenyl group (e.g., nitro or methyl groups) modulates cytotoxicity. For example, nitro-substituted analogs exhibit enhanced activity due to electron-withdrawing effects .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution or heterocycle fusion) impact the compound’s bioactivity and physicochemical properties?

- Methodological Answer :

- Halogen effects : Replacing the 3-Cl group with fluorine reduces logP (improving solubility) but may decrease membrane permeability. Comparative studies using analogs (e.g., 6-fluoro derivatives) show altered IC₅₀ values .

- Heterocycle fusion : Fusion with pyrazolo[4,3-b]pyridine enhances π-π stacking with enzyme active sites (e.g., kinase targets), as shown in molecular docking simulations .

- Table: Comparative Bioactivity of Derivatives

| Substituent | IC₅₀ (μM) | logP |

|---|---|---|

| 3-Cl (parent) | 28.5 | 3.2 |

| 4-NO₂ | 12.3 | 2.8 |

| 6-F | 35.7 | 2.5 |

| Pyrazolo-fused | 8.9 | 3.5 |

| Data synthesized from . |

Q. What computational and experimental approaches resolve contradictions in reported biological data?

- Methodological Answer :

- Dose-response validation : Replicate assays under standardized conditions (e.g., serum-free media, 24-hour pre-incubation) to minimize variability .

- Molecular dynamics (MD) : Simulate ligand-receptor binding (e.g., with EGFR or tubulin) to identify key interactions. For example, MD trajectories >100 ns can clarify discrepancies in IC₅₀ values between cell lines .

- Meta-analysis : Pool data from multiple studies using tools like RevMan, applying random-effects models to account for heterogeneity in experimental protocols .

Q. How can crystallographic software (e.g., SHELXL) improve structural refinement for analogs of this compound?

- Methodological Answer :

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector. For twinned crystals, apply HKL-3000 for integration and SCALE3 for absorption corrections .

- Refinement in SHELXL :

- Define anisotropic displacement parameters for non-H atoms.

- Use the SQUEEZE tool to model disordered solvent molecules.

- Validate with R-factor convergence (<5%) and Hirshfeld surface analysis .

- Case study : Refinement of N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine achieved R₁ = 0.043, revealing intermolecular N–H···S hydrogen bonds critical for crystal packing .

Methodological Best Practices

- Synthetic reproducibility : Always characterize intermediates (e.g., via LC-MS) to confirm reaction progress .

- Data interpretation : Cross-validate spectral data with computational predictions (e.g., DFT for NMR shifts) .

- Ethical reporting : Disclose crystallographic data in CIF format and deposit in the Cambridge Structural Database (CSD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.